

Analytical Methods for the Characterization of Phenyl Propionate: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of **phenyl propionate**. The methods outlined below utilize common analytical techniques to ensure accurate identification, quantification, and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **phenyl propionate**. It is particularly useful for purity assessment and identification in complex matrices.

Application Note

This method describes the determination of **phenyl propionate** purity and the identification of potential impurities. The protocol is suitable for quality control in manufacturing and for the analysis of **phenyl propionate** in various sample matrices, such as essential oils.

Quantitative Data



Parameter	Value	Reference
Purity (by GC-FID)	>99%	[1]
Molecular Ion (M+)	150 m/z	[2]
Major Fragment Ions	94, 57, 29 m/z	[2]

Experimental Protocol

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 μm film thickness) or equivalent.

Reagents:

- Helium (carrier gas), 99.999% purity.
- Phenyl Propionate reference standard.
- Solvent (e.g., Hexane or Ethyl Acetate), HPLC grade.

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the **phenyl propionate** sample in the chosen solvent.
 - For quantitative analysis, prepare a series of calibration standards from a certified reference standard.
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (split ratio 50:1) or Splitless for trace analysis.



Injection Volume: 1 μL

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

■ Hold at 280 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Energy: 70 eV

Mass Range: 40-450 amu.

Data Analysis:

- Identify the **phenyl propionate** peak by comparing its retention time and mass spectrum with that of the reference standard.
- The mass spectrum of phenyl propionate is characterized by its molecular ion peak at m/z 150 and major fragment ions at m/z 94, 57, and 29.[2]
- Quantify the sample by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow





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Caption: Workflow for GC-MS analysis of **phenyl propionate**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of **phenyl propionate**.

Application Note

This protocol outlines a reversed-phase HPLC method for the determination of **phenyl propionate** in bulk drug substances and pharmaceutical formulations. The method is designed to be rapid, accurate, and precise. While a specific method for **phenyl propionate** is provided, methods for similar compounds like nandrolone phenylpropionate can be adapted.[3][4][5][6]

Quantitative Data (Adapted from Nandrolone Phenylpropionate Analysis)



Parameter	Value	Reference
Linearity Range	0.05 - 25 μg/mL	[3][5]
Correlation Coefficient (r²)	> 0.999	[3][4][5]
Limit of Detection (LOD)	0.010 μg/mL	[3][5]
Limit of Quantitation (LOQ)	0.050 μg/mL	[3][5]
Accuracy (Recovery)	93.3% - 109.0%	[4]

Experimental Protocol

Instrumentation:

- HPLC system with a UV detector.
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

Reagents:

- · Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Methanol (HPLC grade).
- · Orthophosphoric acid.
- Phenyl Propionate reference standard.

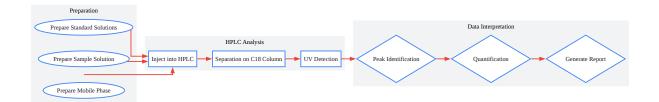
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Orthophosphoric acid in a mixture of water and methanol (90:10, v/v).[4]
 - Mobile Phase B: Acetonitrile.[4]



- Standard Solution Preparation:
 - Prepare a 1 mg/mL stock solution of phenyl propionate reference standard in acetonitrile.
 - Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
- Sample Preparation:
 - Accurately weigh and dissolve the sample in acetonitrile to obtain a known concentration (e.g., 400 μg/mL).[4] Sonicate to ensure complete dissolution.
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μm.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Column Temperature: 40 °C.[4]
 - Detection Wavelength: 240 nm.[3][4][5]
 - Gradient Program:
 - A linear gradient can be optimized to achieve the best separation. An example gradient could be starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
- Data Analysis:
 - Identify the phenyl propionate peak by its retention time compared to the standard.
 - Quantify the amount of **phenyl propionate** in the sample using a calibration curve generated from the peak areas of the standard solutions.

Experimental Workflow





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Caption: Workflow for HPLC analysis of phenyl propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of **phenyl propionate**.

Application Note

This section provides the expected chemical shifts for **phenyl propionate** in both ¹H and ¹³C NMR spectra, which are critical for structural confirmation.

Quantitative Data

¹H NMR Chemical Shifts (δ, ppm):[7]



Assignment	Chemical Shift (ppm)	Multiplicity
Aromatic Protons	7.08 - 7.32	Multiplet
-CH ₂ -	2.56	Quartet
-CH₃	1.26	Triplet

¹³C NMR Chemical Shifts (δ, ppm):[8][9]

Assignment	Chemical Shift (ppm)
C=O (Carbonyl)	~173
Aromatic C (quaternary)	~151
Aromatic C-H	~129, ~126, ~122
-CH ₂ -	~28
-CH₃	~9

Experimental Protocol

Instrumentation:

• NMR Spectrometer (e.g., 300 MHz or higher).

Reagents:

- Deuterated solvent (e.g., Chloroform-d, CDCl3).
- Phenyl Propionate sample.

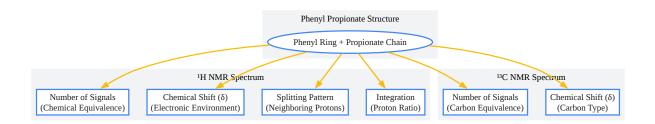
- Sample Preparation:
 - Dissolve 5-10 mg of the **phenyl propionate** sample in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.



¹H NMR Acquisition:

- Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, 1-2 second acquisition time, and a 2-5 second relaxation delay.
- ¹³C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.
- Data Processing:
 - Process the raw data (Free Induction Decay FID) by applying a Fourier transform.
 - Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Logical Relationship Diagram



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Caption: Relationship between phenyl propionate structure and NMR data.



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Application Note

This method is used for the qualitative identification of **phenyl propionate** by confirming the presence of key functional groups such as the ester carbonyl and aromatic C-H bonds. It can also be used for quantitative analysis of mixtures containing **phenyl propionate**.[1][10][11]

Ouantitative Data

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Reference
Aromatic C-H	Stretching	~3044	[11]
C=O (Ester)	Stretching	~1758	[11]
C=C (Aromatic)	Stretching	~1593, ~1492	[11]
C-O (Ester)	Stretching	1220 - 1000	[11]

Experimental Protocol

Instrumentation:

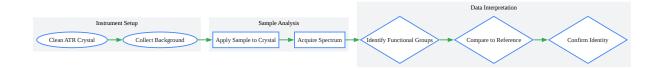
FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Collect a background spectrum of the empty ATR crystal.
- Sample Analysis:



- Place a small amount of the liquid or solid **phenyl propionate** sample directly onto the ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Compare the obtained spectrum with a reference spectrum of phenyl propionate to confirm its identity.
 - Key peaks to look for include the strong carbonyl (C=O) stretch of the ester group around 1758 cm⁻¹ and the aromatic C-H stretches above 3000 cm⁻¹.[11]

Experimental Workflow



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Caption: Workflow for FTIR analysis of **phenyl propionate**.

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